molecular formula C7H6BrNO2 B1274877 3-Amino-4-bromobenzoic acid CAS No. 2840-29-1

3-Amino-4-bromobenzoic acid

Cat. No.: B1274877
CAS No.: 2840-29-1
M. Wt: 216.03 g/mol
InChI Key: TZFJADFQEBASQU-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzoic acid core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, pH variations affect solubility and dissolution rates, impacting absorption. Additionally, interactions with other drugs may alter its pharmacokinetics.

: Biosynth: 3-Amino-5-bromobenzoic acid

Biochemical Analysis

Biochemical Properties

3-Amino-4-bromobenzoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for the incorporation of amino acids into peptides during translation. The compound’s bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of enzyme-substrate interactions. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in various biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). The compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcriptional activity of target genes. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering downstream signaling cascades that result in changes in cellular function. The compound also interacts with intracellular proteins, such as kinases and phosphatases, modulating their activity and thereby influencing various signaling pathways. Additionally, this compound can inhibit or activate enzymes involved in gene expression, leading to alterations in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as proliferation and differentiation, without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration ranges. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and glutathione S-transferases. These interactions can lead to the formation of metabolites that participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into the mitochondria, where it may affect mitochondrial function and energy production. The distribution of the compound within the cell is crucial for its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, where it may interact with transcription factors and influence gene expression. It can also be found in the cytoplasm, where it participates in various signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-bromobenzoic acid can be synthesized through a multi-step process starting from 4-bromobenzoic acid. The typical synthetic route involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of concentrated ammonia solution and hydrochloric acid to facilitate the nitration and reduction reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-bromobenzoic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-amino-4-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFJADFQEBASQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392316
Record name 3-amino-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-29-1
Record name 3-Amino-4-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-Bromobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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